REACTION_CXSMILES
|
[S:1]1[CH:6]=[CH:5][CH2:4][N:3]=[CH:2]1.[N+:7]([CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12])([O-:9])=[O:8].CS>[Cl-].[Zn+2].[Cl-].CCOCC.C(O)(C)C>[N+:7]([C:10](=[C:2]1[NH:3][CH2:4][CH2:5][CH2:6][S:1]1)[C:11]([O:13][CH2:14][CH3:15])=[O:12])([O-:9])=[O:8] |f:3.4.5,6.7|
|
Name
|
4H-1,3-thiazine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C=NCC=C1
|
Name
|
ethyl nitroacetate
|
Quantity
|
263 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])CC(=O)OCC
|
Name
|
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Name
|
ether isopropyl alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC.C(C)(C)O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at about 115° for 1.25 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise over a 1.5 hour period
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
was held at 110°-120°
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
stirring of the mixture at about 115°
|
Type
|
WAIT
|
Details
|
was continued for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
The crystallized product was collected
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to leave a tan solid, m.p. 100°-102°, which
|
Type
|
CUSTOM
|
Details
|
on recrystallization from methanol
|
Reaction Time |
1.25 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C(C(=O)OCC)=C1SCCCN1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |